molecular formula C19H17Cl2NO2S B2595096 ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 339098-21-4

ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No. B2595096
CAS RN: 339098-21-4
M. Wt: 394.31
InChI Key: HMLTYFPBBDWZAO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazine, which is a type of heterocyclic compound. Benzothiazines have been studied for their potential biological activities . The presence of the ethyl carboxylate group might suggest that this compound could be used as an intermediate in organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 1,4-benzothiazines, including ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate, involves the reaction between 2-aminobenzenethiol and ethyl acetoacetate under various conditions, yielding high-quality 1,4-benzothiazines. The use of microwave heating has shown to significantly improve yields and reduce reaction times, simplifying the work-up process. The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, revealing important insights into their molecular arrangements and potential reactivity (Dandia et al., 2006).

Potential Applications

  • Biological Activity : Research has explored the biological activity of benzothiazine derivatives, highlighting their potential as analgesics and anti-inflammatory agents. Specific polymorphic forms of related benzothiazine esters have been studied for their pharmacological effects, with some forms exhibiting significant analgesic and anti-inflammatory properties, surpassing well-known drugs like Piroxicam and Meloxicam in efficacy (Ukrainets et al., 2018).

  • Chemical Properties and Reactions : The chemical reactivity of benzothiazine derivatives, including reactions with 'push-pull' enamines, has been studied, leading to the synthesis of various 1,3-dicarbonyl and benzothiazinone spiro derivatives. These findings suggest the versatility of benzothiazine derivatives in synthesizing a wide range of chemical entities (Nazarenko et al., 2008).

  • Pharmaceutical Intermediates : The synthesis pathways of benzothiazine derivatives serve as key intermediates in the production of pharmacologically active compounds. Their enantioselective synthesis has been evaluated, demonstrating their potential as building blocks for the synthesis of active pharmaceutical ingredients (Bluķe et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, it would likely interact with biological receptors or enzymes .

Future Directions

The future directions for this compound would likely depend on the results of initial studies. If the compound shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

ethyl 4-[(2,5-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-6-4-5-7-17(16)25-18)11-13-10-14(20)8-9-15(13)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLTYFPBBDWZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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